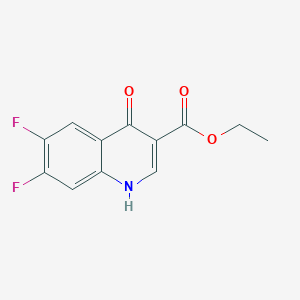

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO3/c1-2-18-12(17)7-5-15-10-4-9(14)8(13)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQWGRDZOWBHIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with deprotonation of the amine group by K₂CO₃, facilitating nucleophilic attack on the adjacent carbonyl carbon. This step induces cyclization, forming the six-membered quinoline ring. The methoxy and fluorine substituents remain intact due to the mild basic conditions. Heating the mixture to 50°C for 1 hour ensures complete conversion, followed by precipitation upon cooling.

Table 1: Key Parameters for Cyclocondensation Method

| Parameter | Value |

|---|---|

| Starting Material | 3-Cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester |

| Base | K₂CO₃ (2.1 equivalents) |

| Solvent | DMF |

| Temperature | 50°C |

| Reaction Time | 1 hour |

| Yield | 95% |

The high yield (95%) and short reaction time make this method industrially viable. Crystallization from methanol produces pure crystals suitable for X-ray diffraction, confirming the planar quinoline system and dihedral angle of 64.3° between the cyclopropane and quinoline rings.

Deamination of N-Aminoquinolones Using Glyoxylic Acid or Ethyl Pyruvate

An alternative route involves deamination of 7-substituted ethyl 1-amino-4-oxo-1,4-dihydroquinoline-3-carboxylates using α-dicarbonyl compounds like glyoxylic acid or ethyl pyruvate. This method, reported by Chupakhin et al., eliminates the amino group while preserving the fluorine substituents.

Reaction Optimization

Treatment of 1-amino-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with glyoxylic acid in acetic acid at reflux (118°C) triggers deamination, yielding the target compound. Ethyl pyruvate acts similarly, though with slightly lower efficiency due to steric hindrance.

Table 2: Deamination Reaction Conditions

| Parameter | Value |

|---|---|

| Starting Material | 1-Amino-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |

| Reagent | Glyoxylic acid or ethyl pyruvate |

| Solvent | Acetic acid |

| Temperature | Reflux (118°C) |

| Reaction Time | 3–4 hours |

| Yield | 70–85% |

While this method offers moderate yields (70–85%), it avoids the use of strong bases, making it suitable for acid-stable substrates. However, prolonged heating may lead to decarboxylation side products, necessitating careful monitoring.

Comparative Analysis of Synthetic Routes

Both methods exhibit distinct advantages depending on the application. The cyclocondensation route excels in yield and speed, whereas the deamination approach provides a pathway for derivatives with acid-sensitive functional groups.

Table 3: Method Comparison

Critical Considerations in Process Optimization

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction results in the formation of hydroxylated derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds exhibit potent antimicrobial activities. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has shown efficacy against a range of bacterial strains, making it a candidate for developing new antibiotics. Studies have demonstrated its effectiveness against resistant strains of bacteria, which is crucial in the context of increasing antibiotic resistance globally .

Anticancer Activity

Quinoline derivatives have been investigated for their anticancer properties. This compound has demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. In vitro studies have shown promising results in reducing tumor growth in specific cancer types .

Synthetic Methodologies

Synthesis and Derivatization

The compound can be synthesized through various chemical reactions involving fluorinated quinolines. One common method involves the reaction of substituted anilines with α-fluoroketones under acidic conditions. This method allows for the introduction of fluorine atoms at specific positions on the quinoline ring, enhancing the compound's biological activity .

Reactivity and Functionalization

this compound serves as a versatile intermediate in organic synthesis. Its reactivity can be exploited for further functionalization to create novel derivatives with tailored properties. This adaptability makes it valuable in drug discovery and development processes .

Therapeutic Potential

Neurological Disorders

Recent studies have explored the potential of quinoline derivatives in treating neurological disorders such as Alzheimer's disease. This compound has shown promise in inhibiting acetylcholinesterase activity, which is a target for Alzheimer's treatment. This inhibition may lead to improved cognitive function by increasing acetylcholine levels in the brain .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Showed effectiveness against MRSA strains with minimal inhibitory concentrations (MIC) below standard thresholds. |

| Study B | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values significantly lower than existing treatments. |

| Study C | Neurological | Demonstrated inhibition of acetylcholinesterase comparable to established drugs used in Alzheimer's therapy. |

Mechanism of Action

The mechanism of action of ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly influences biological activity and pharmacokinetics:

- Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 649550-97-0): The cyclopropyl group enhances antibacterial potency by improving DNA gyrase inhibition, a mechanism critical in fluoroquinolones like moxifloxacin .

- Ethyl-1-(tert-butyl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: The bulky tert-butyl group may alter solubility and metabolic stability, though its antibacterial efficacy is less documented .

Substituent Variations at Position 8

Modifications at position 8 impact solubility and intermolecular interactions:

- Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: The chloro substituent introduces electronegativity, altering crystal packing via C–H···O hydrogen bonds, as observed in its layered crystal structure .

- Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 172602-83-4): The ethoxy group increases lipophilicity, making it a common impurity in moxifloxacin synthesis .

Variations in the Ester Group

- Methyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 127371-54-4): Replacing the ethyl ester with a methyl group reduces molecular weight (279.24 g/mol vs. 293.24 g/mol for the ethyl variant) and alters metabolic pathways, though hazards (e.g., H302: harmful if swallowed) remain similar .

Heterocyclic Modifications

Structural and Functional Data Table

Biological Activity

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, including synthesis methods, activity against various pathogens, and cytotoxicity against cancer cell lines.

- Molecular Formula : C12H9F2NO3

- Molecular Weight : 251.20 g/mol

- CAS Number : 121873-01-6

- Melting Point : 322–323 °C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that introduce fluorine atoms at the 6 and 7 positions of the quinoline ring. The synthesis can be achieved through various methods including condensation reactions and cyclization processes using appropriate starting materials.

Antimicrobial Activity

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline derivatives have been evaluated for their antimicrobial properties against a range of bacterial and fungal strains. The compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Minimum Inhibitory Concentration (MIC) Values :

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.9 |

| Bacillus subtilis | 4.6 |

These results suggest that the compound has potential as an antibacterial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

Recent studies have demonstrated that ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline derivatives exhibit cytotoxic effects against several cancer cell lines. The compound's efficacy was tested on cell lines such as DU145 (prostate cancer), A549 (lung cancer), SKOV3 (ovarian cancer), and MCF7 (breast cancer).

Cytotoxicity Results :

| Cell Line | IC50 (µM) |

|---|---|

| DU145 | 12.5 |

| A549 | 15.0 |

| SKOV3 | 10.0 |

| MCF7 | 18.5 |

The IC50 values indicate that the compound has promising anticancer activity, with lower values suggesting higher potency against certain cancer types.

The biological activity of ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline derivatives is attributed to their ability to interfere with cellular processes such as DNA replication and repair mechanisms in cancer cells. Additionally, their antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

-

Antimicrobial Efficacy Study :

A study published in PubMed evaluated various derivatives of quinoline compounds for their antimicrobial properties. Ethyl 6,7-difluoro derivatives showed significant inhibition against both bacterial and fungal strains with promising MIC values indicating potential applications in treating infections caused by resistant pathogens . -

Cytotoxicity Assessment :

Research conducted on the cytotoxic effects of this compound revealed that it effectively reduced cell viability in multiple cancer cell lines. The study highlighted the compound's mechanism involving apoptosis induction in tumor cells .

Q & A

Q. What are the standard synthetic routes for Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, and what intermediates are critical?

The compound is synthesized via Gould-Jacobs cyclization or nitro-group reduction pathways. A key intermediate is ethyl 7-azido-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate , which undergoes reduction with stannous chloride in concentrated HCl to yield diaminoquinoline derivatives . Microwave-assisted methods using aluminum catalysts improve reaction efficiency for intermediates like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, a precursor for fluoroquinolone antibiotics .

Q. What analytical techniques are recommended for structural characterization?

- X-ray crystallography : Used to resolve intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) and confirm dihedral angles between aromatic rings (e.g., pyridone and benzene planes at 5.77°) .

- NMR/IR spectroscopy : Assigns functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and monitors regioselectivity in substituent placement .

- Mass spectrometry : Validates molecular weight (e.g., m/z 323.29 for C₁₆H₁₅F₂NO₄) and detects fragmentation patterns .

Q. How is the compound purified, and what are its stability considerations?

Purification involves silica gel chromatography (e.g., chloroform/methanol gradients) or recrystallization from ethanol . The compound is heat-sensitive and should be stored at -20°C to prevent decomposition. Solubility is limited in chloroform and methanol, requiring sonication for dissolution .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during synthesis?

Regioselectivity is highly solvent- and temperature-dependent. For example:

- Reduction of nitro groups in ethyl 7-azido-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate in HCl at room temperature yields ethyl 7,8-diamino derivatives , while reflux in ethanol produces carboxylic acid byproducts via ester hydrolysis .

- N-propargylation reactions under Sharpless conditions favor triazole-substituted quinolones, critical for antimicrobial activity .

Q. What crystallographic insights explain the compound's molecular packing and stability?

X-ray studies reveal:

- Intermolecular hydrogen bonding : C–H⋯O (3.065–3.537 Å) and C–H⋯Cl (3.431–3.735 Å) interactions stabilize the crystal lattice .

- Planarity deviations : The pyridone ring deviates by ±0.057 Å, influencing π-π stacking and solubility .

- Space group symmetry : Monoclinic (P21/n) or triclinic (P-1) systems are common, with Z=4 for unit cells .

Q. How can data contradictions in synthetic yields or byproduct formation be resolved?

Discrepancies often arise from:

- Reduction methods : Stannous chloride vs. catalytic hydrogenation (e.g., 5% Pd/C in methanol) produce differing amine/acid ratios .

- Microwave vs. conventional heating : Microwave-assisted reactions reduce side products (e.g., <5% vs. 15–20% impurities) .

- Mechanistic studies : DFT calculations or isotopic labeling (e.g., ¹⁵N tracing) clarify reaction pathways .

Q. What structure-activity relationships (SAR) guide its use in antimicrobial drug development?

Q. What computational tools optimize its refinement in crystallography?

- SHELX suite : SHELXL refines high-resolution data (R-factor <0.05), while SHELXE handles twinned macromolecular crystals .

- Hydrogen placement : Isotropic displacement parameters (Uiso) are calculated for non-H atoms, with H positions refined via Fourier difference maps .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.